molecular formula C13H19BrN2O4S2 B3227974 (R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate CAS No. 1261235-40-8

(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate

Cat. No.: B3227974
CAS No.: 1261235-40-8
M. Wt: 411.3 g/mol
InChI Key: BHRXVLNIBDVDDS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1261235-40-8) is a chiral pyrrolidine derivative with a tert-butyl carbamate group and a 5-bromothiophene-2-sulfonamido substituent. Its molecular formula is C₁₃H₁₉BrN₂O₄S₂, and it has a molecular weight of 411.34 g/mol . The (R)-configuration at the pyrrolidine ring distinguishes it from its enantiomers and analogs. It is stored under controlled conditions (sealed, 2–8°C), indicating sensitivity to moisture or temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)16-7-6-9(8-16)15-22(18,19)11-5-4-10(14)21-11/h4-5,9,15H,6-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRXVLNIBDVDDS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst.

    Attachment of the Bromothiophene Moiety: The bromothiophene group is attached through a coupling reaction, such as a Suzuki or Stille coupling, using a bromothiophene derivative and a suitable palladium catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Antiviral Properties
One of the prominent applications of this compound is in the development of antiviral agents. Research indicates that derivatives of thiophene-containing compounds exhibit significant antiviral activity against viruses such as hepatitis B and C. The sulfonamide moiety enhances the compound's interaction with viral proteins, potentially inhibiting their function and replication .

Anticancer Activity
Studies have shown that compounds with similar structures can act as inhibitors of cancer cell proliferation. The incorporation of a bromothiophene group is believed to contribute to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .

Synthetic Utility

(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate serves as an important building block in organic synthesis. Its unique structure allows for the modification and derivatization to create a library of analogs with varied biological activities. The presence of both sulfonamide and pyrrolidine functionalities makes it versatile for further chemical transformations, including:

  • Formation of amides and esters : Utilizing the carboxylate group for coupling reactions.
  • Synthesis of heterocycles : The pyrrolidine ring can be further functionalized to produce more complex heterocyclic systems.

Case Studies

Case Study 1: Antiviral Development
In a study focusing on the synthesis of new antiviral agents, researchers modified the (R)-tert-butyl pyrrolidine framework by substituting different thiophene derivatives. The resulting compounds demonstrated enhanced activity against hepatitis B virus (HBV) by effectively inhibiting HBeAg and HBsAg secretion in vitro. This study highlighted the potential of thiophene-based sulfonamides in antiviral drug discovery .

Case Study 2: Anticancer Activity
A series of derivatives based on this compound were evaluated for their cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The results indicated that certain modifications led to significant increases in antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range. This underscores the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntiviralThis compoundInhibition of HBV replication
AnticancerDerivatives based on above compoundCytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromothiophene moiety may participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural Analogs with Pyridine vs. Thiophene Moieties

The target compound’s 5-bromothiophene-2-sulfonamido group contrasts with pyridine-based analogs:

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: N/A, MFCD: available):

  • Features a pyridine ring with a dimethoxymethyl substituent instead of thiophene.
  • Molecular formula: C₁₉H₂₈BrN₂O₅ (MW: 477.35 g/mol).
  • Higher molecular weight due to the additional methoxy groups.
  • Pricing: Marketed at commercial scales (price per gram available) .

5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (CAS: N/A):

  • Contains a tert-butyldimethylsilyl (TBS) ether group, enhancing steric bulk compared to the sulfonamido group in the target compound.
  • Molecular formula: C₁₉H₃₂BrN₂O₂Si (MW: 467.46 g/mol).
  • The silyl ether group may alter solubility and reactivity .

Key Differences :

  • Electron-deficient thiophene in the target compound vs. pyridine’s basic nitrogen , affecting hydrogen bonding and π-π interactions.

Enantiomeric Comparison: (R) vs. (S) Forms

The (S)-enantiomer (Alchem Pharmtech, Catalog No. Z-27901) shares the same molecular framework but differs in stereochemistry:

  • Purity : 95% (vs. unspecified for the R-form).
  • Availability : Offered in 1–100 g quantities, with pricing on inquiry .
  • Stereochemical Impact : Enantiomers may exhibit divergent biological activity (e.g., receptor binding) or pharmacokinetic profiles, though specific data are lacking here .

Analogs with Modified Pyrrolidine Substituents

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate :

  • Contains a methyl group on pyrrolidine and a 2-methylpyridin-3-yloxy substituent.
  • Characterized by ¹H NMR (δ 1.28–3.75 ppm) and HRMS ([M+H]⁺ m/z = 392.2301).
  • Synthesized via Cs₂CO₃-mediated coupling in MeCN/DMSO at 45°C, differing from the target compound’s unlisted synthetic route .

Comparison Highlights :

  • Pyridin-3-yloxy group vs. thiophene-sulfonamido alters electronic properties and solubility .

Biological Activity

(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the coupling of tert-butyl pyrrolidine derivatives with sulfonamide and bromothiophene moieties. The structural characterization is performed using techniques such as NMR, IR, and X-ray crystallography to confirm the molecular architecture and stereochemistry.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial activities. For instance, derivatives of sulfonamides have been reported to show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundMIC (μg/mL)Target Organism
(R)-tert-butyl 3-(5-bromothiophene...)12.5Staphylococcus aureus
Sulfonamide A8.0Escherichia coli
Sulfonamide B16.0Pseudomonas aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Evaluation
A study conducted on a series of pyrrolidine derivatives demonstrated that a compound structurally related to this compound showed IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity Profile

CompoundIC50 (μM)Cancer Cell Line
(R)-tert-butyl 3-(5-bromothiophene...)10.0MCF-7 (Breast Cancer)
Pyrrolidine C15.0A549 (Lung Cancer)

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Membrane Perturbation : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis .

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-tert-butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate?

  • Methodological Answer : Synthesis typically starts with tert-butyl 3-aminopyrrolidine-1-carboxylate and 5-bromothiophene-2-sulfonyl chloride. Key parameters include:
  • Reaction Solvent : Dichloromethane (DCM) or DMF, with DCM preferred for avoiding side reactions at elevated temperatures .

  • Base : Triethylamine (TEA) is used to neutralize HCl generated during sulfonamide bond formation .

  • Temperature : Reactions are often conducted at 0°C to room temperature to control exothermicity and reduce racemization .

  • Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization is employed for isolating the product .

    • Data Table : Common Reaction Conditions
ParameterTypical RangeImpact on Yield/Purity
SolventDCM or DMFDCM reduces side products
BaseTEA (2–3 eq.)Excess base improves sulfonylation efficiency
Temp.0°C → RTLower temps preserve stereochemistry

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H), pyrrolidine ring protons, and sulfonamide signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C13_{13}H19_{19}BrN2_2O4_4S2_2, MW 411.34) .
  • HPLC : Chiral HPLC ensures enantiomeric purity (>95% for R-configuration) .

Q. What structural features influence its reactivity in downstream applications?

  • Methodological Answer :
  • Bromothiophene : The electron-withdrawing bromine enhances electrophilic substitution potential at the 5-position of thiophene .
  • Sulfonamide Group : Acts as a hydrogen bond acceptor, critical for biological interactions (e.g., enzyme inhibition) .
  • tert-Butyl Ester : Protects the pyrrolidine nitrogen, enabling selective deprotection for further functionalization .

Advanced Research Questions

Q. How do halogen substituents (Br vs. Cl, I) on the thiophene ring affect the compound’s reactivity and bioactivity?

  • Methodological Answer : Comparative studies with analogs (e.g., 5-chloro or 5-iodo derivatives) reveal:
  • Electrophilicity : Bromine balances reactivity (less reactive than iodine, more than chlorine), reducing undesired side reactions in nucleophilic substitutions .
  • Biological Activity : Bromine’s size and polarizability enhance binding to hydrophobic enzyme pockets (e.g., bromodomains) .
    • Data Table : Halogen Effects on Key Properties
HalogenReactivity (SNAr)LogPBioactivity (IC50_{50})
BrModerate2.8120 nM
ClLow2.5250 nM
IHigh3.190 nM

Q. What mechanistic insights explain the stereochemical stability during synthesis?

  • Methodological Answer :
  • Racemization Risk : The tert-butyl group sterically shields the pyrrolidine ring, minimizing epimerization at the 3-position .
  • Kinetic Control : Low-temperature reactions (<10°C) favor retention of the R-configuration during sulfonamide formation .
  • Computational Modeling : DFT studies show a 5.2 kcal/mol barrier for racemization, justifying mild conditions .

Q. How can computational methods predict the compound’s binding modes in target proteins?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with bromodomains, highlighting hydrogen bonds between the sulfonamide and conserved Asn140 residues .
  • MD Simulations : 100-ns simulations assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Contradictions and Resolutions

  • Evidence Conflict : Synthesis in DMF () vs. DCM ().
    • Resolution : DMF may accelerate reactions but risks carbamate degradation; DCM is preferable for thermally sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.